1-(4-Ethylbenzyl)piperazine hydrochloride
Description
Significance of Investigating 1-(4-Ethylbenzyl)piperazine (B1269168) Hydrochloride in Medicinal Chemistry Research
1-(4-Ethylbenzyl)piperazine hydrochloride belongs to the benzylpiperazine class of compounds, a subset of piperazine (B1678402) derivatives that have garnered significant research interest. While extensive research on this specific molecule is not widely published, its structural components—the piperazine core and the benzyl (B1604629) group—are features of many biologically active compounds. nih.govorgsyn.org The investigation of such specific analogues is crucial for expanding the chemical space available to researchers and for understanding detailed structure-activity relationships (SAR).
The broader class of piperazine derivatives has demonstrated a vast range of potential therapeutic applications. Researchers have explored their use as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihistaminic agents. ontosight.aimdpi.comnih.govwisdomlib.org Their mechanisms of action are diverse, with various derivatives showing activity at key biological targets like serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in neurological disorders, and sigma receptors. ontosight.airsc.org The study of specific molecules like this compound contributes to this body of knowledge, allowing scientists to dissect how subtle structural modifications—such as the ethyl group on the benzyl ring—can influence biological activity and target selectivity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 435341-97-2 cymitquimica.com |
| Molecular Formula | C₁₃H₂₀N₂·HCl cymitquimica.com |
| Molecular Weight | 240.772 g/mol cymitquimica.com |
| Synonyms | 1-[(4-ethylphenyl)methyl]piperazine;hydrochloride cymitquimica.com |
Contextualization within Contemporary Drug Discovery Paradigms
The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is guided by established drug discovery paradigms. rsc.org This process is a complex, high-risk, and resource-intensive endeavor that integrates computational methods with experimental processes like automated synthesis and high-throughput screening. nih.govnih.gov The overarching goal is to systematically identify, refine, and validate a drug candidate that is both safe and effective for clinical use. researchgate.net
The modern drug discovery process typically begins with a hypothesis that modulating a specific biomolecular target could have a beneficial effect on a disease. rsc.org Target identification is increasingly supported by advances in genomics, systems biology, and chemical proteomics. rsc.orgpharmafeatures.com For a class of compounds like piperazine derivatives, with their broad biological activity, target identification can involve several strategies.
Computational screening, or virtual screening, allows researchers to "dock" large libraries of virtual molecules into the three-dimensional structures of known protein targets to predict binding affinity. nih.gov This can help identify potential targets for a novel compound or filter large compound databases to find molecules that might interact with a target of interest. nih.gov For instance, piperazine derivatives have been identified as ligands for serotonin, dopamine, and sigma receptors, making these receptors potential targets for new analogues. ontosight.airsc.org Furthermore, genome-wide association studies (GWAS) can identify novel genes and pathways associated with diseases, providing new potential targets for drug discovery. pharmafeatures.com
Once a preliminary compound, or "hit," is identified from a screening campaign, it enters the "hit-to-lead" (H2L) phase. upmbiomedicals.com A hit is a molecule that shows the desired activity at the target, but it often has suboptimal potency or poor pharmacokinetic properties. upmbiomedicals.com The H2L process involves synthesizing and testing analogues of the initial hit to establish a structure-activity relationship (SAR), which helps identify the essential molecular features required for activity. upmbiomedicals.com The goal is to produce a "lead" compound—a more potent and selective molecule that has been chemically optimized and rigorously tested in biological assays. upmbiomedicals.com
Table 2: Examples of Hit-to-Lead Optimization in Piperazine-Based Scaffolds
| Scaffold Class | Therapeutic Target/Goal | Optimization Focus | Outcome |
|---|---|---|---|
| Piperazine Amides | NaV1.7 (Pain) rsc.org | Improve potency, selectivity over NaV1.5, solubility, and microsomal stability. rsc.org | Identification of analogues with an optimal balance of properties and significant activity in a mouse model. rsc.org |
| Imidazolopiperazines | Antimalarial (Plasmodium falciparum) nih.govacs.org | Optimize cellular potency against drug-resistant parasites and improve physicochemical and pharmacokinetic properties. nih.govacs.org | Lead compounds showed good in vitro potency, decent in vivo oral exposure, and significantly lowered parasitemia in a mouse model. nih.govacs.org |
| Pyrazinylpiperazines | Anti-leishmanial (L. infantum, L. braziliensis) nih.gov | Extensive SAR studies on the benzoyl fragment to increase antileishmanial potency. nih.gov | Identification of an early lead compound with low micromolar activity and a satisfactory in silico ADMET profile. nih.gov |
After a lead compound is optimized into a clinical candidate, it enters preclinical research. This phase is a critical bridge between basic laboratory science and clinical studies in humans, often referred to as "bench-to-bedside" research. nih.gov The primary goal of preclinical studies is to assess the in vivo biological pathways and physiology following an intervention with the drug candidate. nih.govresearchgate.net
A significant challenge in drug development is the translation of preclinical findings to clinical outcomes. pharmafeatures.comnih.gov Results obtained in vitro and in animal models are often difficult to translate into clinical medicine. nih.gov This is due to many factors, including the inherent complexity of human physiology, which is not always accurately captured by animal models, and the use of experimental conditions or endpoints in preclinical studies that are not relevant to the human clinical situation. pharmafeatures.comnih.gov Therefore, a robust preclinical framework involves the meticulous selection of animal models that mimic the clinical condition, the use of relevant endpoints, and a clear understanding of the limitations of these models. nih.govresearchgate.net The success of translational research is vital for ensuring that novel chemical entities like this compound have the greatest chance of becoming safe and effective therapies for society. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H21ClN2 |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;/h3-6,14H,2,7-11H2,1H3;1H |
InChI Key |
LNACVROTABIGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCNCC2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Ethylbenzyl Piperazine Hydrochloride
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. hilarispublisher.com For 1-(4-Ethylbenzyl)piperazine (B1269168) hydrochloride, the primary strategic disconnections involve the C-N bonds linking the 4-ethylbenzyl group to the piperazine (B1678402) ring.
Two main retrosynthetic pathways are considered:
Disconnection at the N-benzyl bond: This is the most direct approach. The C-N bond between the benzylic carbon and the piperazine nitrogen is disconnected. This leads to two key synthons: a 4-ethylbenzyl cation equivalent and a piperazine nucleophile. The corresponding practical starting materials would be 4-ethylbenzyl halide (e.g., chloride or bromide) and piperazine . This route falls under the category of N-alkylation.
Alternative N-benzyl bond disconnection: This approach also disconnects the N-benzyl bond but envisions a different reaction type. The disconnection leads to 4-ethylbenzaldehyde and piperazine . This pathway relies on the formation of an iminium ion intermediate followed by reduction, a process known as reductive amination.
A further disconnection can be made within the piperazine ring itself, breaking it down into smaller components like bis(2-haloethyl)amine, but this is generally more relevant for the synthesis of the piperazine core rather than its N-functionalization. mdpi.com
Novel Synthetic Routes and Optimization
Traditional synthesis of N-benzylpiperazines often involves the reaction of piperazine with a benzyl (B1604629) halide. orgsyn.org However, a significant drawback is the potential for di-alkylation, leading to the formation of 1,4-bis(4-ethylbenzyl)piperazine as a byproduct. Novel routes focus on improving selectivity and efficiency.
A simplified and optimized one-pot procedure for preparing monosubstituted piperazines has been developed. nih.gov This method utilizes the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate). The protonation of one nitrogen atom acts as a simple and effective protecting group, deactivating it towards alkylation and thus preventing the formation of the disubstituted byproduct. This approach provides a direct, high-yield route to the desired monosubstituted product. nih.gov
Further optimization for N-alkylation reactions using alkyl halides can involve the addition of sodium or potassium iodide, which can improve the yield and simplify the purification of the final product. nih.gov
| Synthetic Route | Key Reactants | Key Features/Advantages | Reference |
| Direct N-Alkylation | 4-Ethylbenzyl halide, Piperazine | Simple, direct. | orgsyn.org |
| Reductive Amination | 4-Ethylbenzaldehyde, Piperazine, Reducing Agent (e.g., NaBH(OAc)₃) | Good for substrates prone to over-alkylation. | mdpi.comnih.gov |
| Protonation-Controlled N-Alkylation | 4-Ethylbenzyl halide, Piperazine Monohydrochloride | One-pot, high selectivity for mono-alkylation, avoids protecting groups. | nih.gov |
Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical synthesis. For 1-(4-Ethylbenzyl)piperazine and related structures, several catalytic strategies are applicable.
Heterogeneous Catalysis: Metal ions supported on polymeric resins can be used to catalyze the synthesis of monosubstituted piperazines. These heterogeneous catalysts are easily separated from the reaction mixture by filtration and can be reused, which simplifies the workup process and aligns with green chemistry principles. nih.gov
Palladium and Ruthenium Catalysis: Advanced methods for forming the piperazine ring or functionalizing it include palladium-catalyzed cyclizations and ruthenium-catalyzed diol-diamine coupling. organic-chemistry.org While often used for building the core ring, Pd-catalyzed Buchwald-Hartwig amination is a key method for creating N-aryl piperazines and can be adapted for certain N-alkylations. mdpi.com
Photoredox Catalysis: A modern and sustainable approach involves visible-light-promoted photoredox catalysis. organic-chemistry.org This method can be used for the C-H functionalization of the piperazine ring, allowing for the introduction of substituents at carbon atoms, not just nitrogen. mdpi.com Iridium-based complexes are common photocatalysts, but a greener alternative is the use of purely organic photoredox catalysts, which are more sustainable and can be synthesized from renewable materials. mdpi.com
The structure of 1-(4-Ethylbenzyl)piperazine hydrochloride itself is achiral. Therefore, stereoselective synthesis is not a consideration for the preparation of the parent compound. However, this becomes highly relevant when synthesizing derivatives that possess stereocenters, for instance, by introducing substituents on the carbon atoms of the piperazine ring.
A modular synthesis for 2,6-disubstituted piperazines has been developed where a highly diastereoselective intramolecular hydroamination is the key step. organic-chemistry.org This method allows for significant control over the stereochemistry of the final product, which is crucial for developing derivatives where biological activity is dependent on a specific stereoisomer. organic-chemistry.org
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies for synthesizing piperazine derivatives align with these principles.
Atom Economy: The one-pot synthesis using a protonated piperazine intermediate avoids the need for traditional protecting groups, which reduces the number of synthetic steps and waste generated. nih.gov
Use of Catalysis: The use of reusable heterogeneous catalysts minimizes waste compared to stoichiometric reagents. nih.gov Photoredox catalysis, particularly with organic catalysts, provides a more sustainable alternative to methods relying on heavy metals. mdpi.com
Safer Solvents: An eco-friendly approach for the synthesis of arylpiperazines involves using piperazine itself as the solvent, which reduces the reliance on volatile organic compounds (VOCs). organic-chemistry.org
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies
To explore the biological potential of a chemical scaffold, chemists synthesize a series of analogs and derivatives to conduct structure-activity relationship (SAR) studies. For the 1-(4-Ethylbenzyl)piperazine scaffold, modifications can be made to three main regions: the benzyl ring, the ethyl group, and the second nitrogen atom of the piperazine ring.
The synthesis of such analogs often involves coupling various substituted benzyl halides or aldehydes with piperazine or a pre-functionalized piperazine derivative. For example, in a study of benzylpiperazine ureas with antitubercular activity, fifty-five analogs were synthesized to determine that the piperazine ring and the benzyl moiety were essential for activity. researchgate.net Similarly, sixty new arylalkyl 4-benzyl piperazine derivatives were synthesized to study their properties as sigma site selective ligands. nih.gov These studies underscore the importance of synthesizing a diverse set of derivatives to understand how structural changes influence biological function. researchgate.netnih.govnih.gov
| SAR Modification Area | Example Synthetic Precursor | Purpose of Modification |
| Aromatic Ring Substitution | Substituted benzyl chlorides | To probe electronic and steric effects on receptor binding. |
| Modification of the Ethyl Group | 4-Alkylbenzyl halides | To investigate the impact of alkyl chain length and size. |
| Substitution at N4-position | 1-(4-Ethylbenzyl)piperazine | To attach various functional groups (amides, ureas, alkyl chains) to explore new interactions. |
In modern drug discovery, rather than synthesizing single compounds, chemists often design and create libraries of related compounds for high-throughput or focused screening. researchgate.net The design of a focused library for derivatives of 1-(4-Ethylbenzyl)piperazine would be guided by a pharmacophore model, which is a conceptual description of the essential features responsible for a molecule's biological activity. nih.gov
Key principles in designing such a library include:
Diversity: The library should include variations in stereochemistry, shape, and functional groups to broadly explore the available chemical space. dtu.dk
Physicochemical Properties: Compounds are often designed to adhere to guidelines like the "rule of three" for fragment-based design, which helps ensure properties like adequate solubility. dtu.dk
Synthetic Feasibility: The library is designed around a common core scaffold (the 1-(4-ethylbenzyl)piperazine moiety) that allows for the efficient parallel synthesis of many derivatives from a set of common intermediates.
By systematically varying substituents on the aromatic ring and the N4-position of the piperazine, a focused library can be created to efficiently map the structure-activity landscape and identify derivatives with optimized properties.
Combinatorial Chemistry Approaches
Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large libraries of compounds, accelerating the discovery of new chemical entities with desired properties. In the context of this compound, combinatorial approaches offer a systematic way to explore the chemical space around this core structure by varying substituents on both the benzyl and piperazine rings. These methodologies typically involve parallel synthesis, where reactions are carried out simultaneously in an array of reaction vessels, or split-and-pool synthesis to create vast libraries of compounds.
One of the key strategies in the combinatorial synthesis of piperazine derivatives is the liquid-phase method, which utilizes a soluble polymer support. This approach combines the advantages of solid-phase synthesis, such as ease of purification, with the benefits of traditional solution-phase chemistry. For the synthesis of a library of benzylpiperazines, a soluble polymer-supported piperazine can be reacted with a variety of substituted benzyl halides. The resulting polymer-bound disubstituted piperazine derivatives can then be cleaved from the support to yield the final products in high purity after simple precipitation and washing. This method is particularly amenable to automation and high-throughput synthesis. nih.gov
Another common combinatorial approach involves the N-acylation and N-alkylation of a piperazine scaffold with diverse building blocks. For instance, a library of substituted piperazines can be generated by reacting piperazine with a collection of different acylating or alkylating agents in a parallel fashion. To generate analogs of 1-(4-ethylbenzyl)piperazine, one could start with piperazine and react it with a library of substituted benzyl chlorides. Conversely, N-substituted piperazines could be reacted with 4-ethylbenzyl chloride to explore variations on the piperazine ring.
The following table outlines a representative combinatorial library that could be synthesized based on the reaction of various substituted benzyl bromides with piperazine, leading to a series of 1-substituted-benzylpiperazine derivatives.
| Entry | Benzyl Bromide Substituent | Piperazine Derivative |
| 1 | 4-Ethyl | 1-(4-Ethylbenzyl)piperazine |
| 2 | 4-Methyl | 1-(4-Methylbenzyl)piperazine |
| 3 | 4-Chloro | 1-(4-Chlorobenzyl)piperazine |
| 4 | 4-Methoxy | 1-(4-Methoxybenzyl)piperazine |
| 5 | 3,4-Dichloro | 1-(3,4-Dichlorobenzyl)piperazine |
Research in the field has demonstrated the feasibility of parallel synthesis for creating libraries of piperazine-containing compounds. mdpi.com For example, a library of piperazine-tethered thiazole (B1198619) compounds was successfully synthesized in a parallel manner, highlighting the robustness of piperazine as a scaffold in combinatorial chemistry. mdpi.com These studies often employ automated or semi-automated synthesizers to handle the repetitive addition of reagents and reaction workups, significantly increasing the efficiency of library generation. researchgate.net
The general synthetic scheme for a combinatorial approach to 1-(4-ethylbenzyl)piperazine and its analogs would involve the reaction of piperazine with a library of substituted benzyl halides in the presence of a base. The reactions are typically carried out in a suitable solvent, and the products can be isolated and purified using high-throughput techniques such as automated flash chromatography or crystallization. The final products are often converted to their hydrochloride salts to improve their stability and handling properties.
The table below illustrates the reaction conditions for a parallel synthesis of a small library of 1-arylmethylpiperazines.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Piperazine | 4-Ethylbenzyl chloride | K₂CO₃ | Acetonitrile (B52724) | 80 | 12 | 1-(4-Ethylbenzyl)piperazine |
| Piperazine | 4-Methylbenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | 1-(4-Methylbenzyl)piperazine |
| Piperazine | 4-Chlorobenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | 1-(4-Chlorobenzyl)piperazine |
| Piperazine | 4-Methoxybenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | 1-(4-Methoxybenzyl)piperazine |
The analytical characterization of the resulting libraries is a crucial step and is typically performed using high-throughput methods like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm the identity and purity of the synthesized compounds. mdpi.com
Computational Approaches in the Study of 1 4 Ethylbenzyl Piperazine Hydrochloride
Computer-Aided Drug Design (CADD) Applications
Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and analyze interactions between molecules, thereby streamlining the discovery and development of new drugs. For piperazine (B1678402) derivatives, which are prevalent scaffolds in medicinal chemistry, CADD is instrumental in predicting their biological activity, optimizing their chemical structures, and understanding their mechanisms of action at a molecular level. These computational tools help researchers prioritize which compounds to synthesize and test, saving significant time and resources. CADD is broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target (like a receptor or enzyme) is unknown. Instead, LBDD relies on the information from a set of molecules known to interact with the target. These methods involve analyzing the physicochemical properties of these known active ligands to derive a model that explains their activity.
A literature search did not yield specific LBDD studies for 1-(4-Ethylbenzyl)piperazine (B1269168) hydrochloride. The following sections describe how these methodologies are generally applied to related piperazine compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In a typical QSAR study involving piperazine derivatives, researchers calculate various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model is then built to relate these descriptors to an observed biological response, such as inhibitory activity.
For instance, a QSAR model for a series of piperazine analogs might reveal that increasing the hydrophobicity of a particular substituent is positively correlated with activity, while the presence of a hydrogen bond donor is negatively correlated. This model can then be used to predict the activity of new, unsynthesized piperazine derivatives and guide the design of more potent compounds.
Table 1: Example QSAR Descriptors for Piperazine Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Affects size and bioavailability. |
| Topological | Wiener Index | Relates to molecular branching. |
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Thermodynamic | Heat of Formation | Indicates molecular stability. |
| Spatial | Molecular Surface Area | Affects how the molecule fits into a binding site. |
A comprehensive search of scientific databases did not identify specific QSAR models developed for 1-(4-Ethylbenzyl)piperazine hydrochloride.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. For a series of active piperazine-based ligands, a pharmacophore model can be generated by superimposing the structures and identifying the common features responsible for their interaction with a biological target. This model serves as a 3D query to screen large databases of chemical compounds to find novel molecules that match the pharmacophore and are therefore likely to be active.
No specific pharmacophore models for this compound were found in the reviewed literature.
Similarity Searching Techniques
Similarity searching is a foundational LBDD method used to identify new compounds with potential biological activity based on their structural similarity to a known active compound, often called the query molecule. The underlying principle is that structurally similar molecules are likely to have similar biological properties. Using this compound as a query, a similarity search would involve computationally comparing it against millions of compounds in a chemical database. The comparison is based on molecular fingerprints, which are bit strings that encode the structural features of a molecule. Compounds that have a high similarity score to the query molecule are selected for further investigation.
There are no published studies detailing the use of this compound as a query molecule in similarity searching campaigns.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) methodologies require the three-dimensional structural information of the biological target, which is typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. SBDD allows for the direct visualization and analysis of how a ligand binds to its target, enabling the rational design of molecules with improved affinity and selectivity.
Molecular Docking and Scoring Function Analysis
Molecular docking is a prominent SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand (e.g., a piperazine derivative) into the binding site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. This analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or salt bridges, that stabilize the ligand-protein complex. For a compound like this compound, docking could predict how the ethylbenzyl group fits into a hydrophobic pocket of the target and how the piperazine nitrogen atoms might interact with polar residues in the binding site.
The results from molecular docking are highly dependent on the accuracy of the scoring function, which is an algorithm used to rank the docked poses. Analysis of these scores helps prioritize which compounds are most likely to be potent binders.
Table 2: Common Interactions Analyzed in Molecular Docking of Piperazine Derivatives
| Interaction Type | Description | Potential Role of 1-(4-Ethylbenzyl)piperazine |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar groups. | The ethylbenzyl moiety can interact with hydrophobic pockets in the target's binding site. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring of the benzyl (B1604629) group can stack with aromatic amino acid residues like Phenylalanine or Tyrosine. |
| Cation-π Interactions | Interaction between a cation and the face of an aromatic ring. | The protonated piperazine nitrogen can interact with an aromatic residue. |
| Salt Bridge | Combination of hydrogen bonding and electrostatic interactions. | The protonated piperazine can form a salt bridge with acidic residues like Aspartic Acid or Glutamic Acid. |
A review of the scientific literature did not yield specific molecular docking or scoring function analysis studies for this compound.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic view of the interactions between a ligand, such as a piperazine derivative, and its biological target. These simulations model the movement of atoms and molecules over time, offering insights into the stability of ligand-protein complexes and the specific interactions that govern binding.
In studies of piperazine-based compounds, MD simulations have been used to analyze the stability of the ligand within the binding pocket of a receptor. For instance, research on related piperidine/piperazine compounds targeting the sigma-1 receptor (S1R) utilized MD simulations to confirm the stability of the ligand-receptor complex and to identify crucial amino acid residues involved in the interaction nih.gov. The root mean square deviation (RMSD) is a key metric in these simulations, with stable RMSD values over the simulation time indicating a stable binding pose nih.gov.
MD simulations can also elucidate the nature of the forces at play, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are critical for the affinity and specificity of a ligand for its target. By understanding these dynamic interactions, researchers can refine the structure of a lead compound to enhance its binding characteristics. While specific MD simulation data for this compound is not publicly available, the methodology remains a vital tool for predicting its behavior with potential biological targets.
Table 1: Key Parameters in Molecular Dynamics Simulations of Ligand-Target Interactions
| Parameter | Description | Significance in Ligand-Target Studies |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand and protein over time, compared to a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and duration of hydrogen bonds between the ligand and the target. | Crucial for understanding the specificity and strength of the binding interaction. |
| Interaction Energy | Calculates the energy of interaction between the ligand and the protein, often broken down into components like electrostatic and van der Waals energies. | Provides a quantitative measure of the binding affinity. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. | Can indicate conformational changes in the protein upon ligand binding. |
Target Structure Prediction and Refinement
A significant hurdle in drug discovery is the lack of experimentally determined three-dimensional structures for many protein targets. Computational methods for target structure prediction and refinement are therefore essential. Homology modeling is a widely used technique where the known structure of a related protein (a template) is used to build a model of the target protein's structure.
Once a preliminary model is built, it often requires refinement to improve its accuracy. This can involve energy minimization and further molecular dynamics simulations to allow the structure to relax into a more energetically favorable conformation. The quality of the predicted and refined structure is critical for subsequent studies like molecular docking and virtual screening. For novel compounds like this compound, where the primary biological targets may not be fully elucidated, having accurate models of potential protein targets is the first step in understanding their mechanism of action. Computational tools can predict the three-dimensional structures of proteins, which is vital for structure-based drug design mdpi.com.
Virtual Screening Strategies for Identifying Potential Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.
One common approach is structure-based virtual screening, which utilizes the 3D structure of the target protein. In this method, compounds are "docked" into the binding site of the target, and their binding affinity is estimated using a scoring function. This approach has been successfully applied to identify potential inhibitors from libraries of piperazine derivatives for various targets, such as human acetylcholinesterase nih.gov.
Ligand-based virtual screening is another strategy employed when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target of interest. A model, or pharmacophore, is built based on the common structural features of these known active molecules. This pharmacophore is then used to screen compound libraries for molecules with similar features. For a compound like this compound, both structure-based and ligand-based virtual screening could be employed to identify its potential biological targets and off-target interactions.
Table 2: Comparison of Virtual Screening Strategies
| Strategy | Basis | Requirements | Application for this compound |
| Structure-Based Virtual Screening | 3D structure of the biological target. | High-resolution crystal structure or a reliable homology model of the target. | Identification of potential targets by docking the compound into the binding sites of a library of protein structures. |
| Ligand-Based Virtual Screening | Knowledge of other molecules (ligands) that bind to the target. | A set of known active and inactive compounds for the target. | Discovery of potential targets by comparing its structure to known ligands of various proteins. |
Integration of Artificial Intelligence and Machine Learning in Compound Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound research. These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods.
In the context of a compound like this compound, AI and ML can be applied in several ways:
Predicting Biological Activity: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of compounds with known biological activities to predict the activity of new compounds.
Target Identification: AI algorithms can analyze biological data from various sources, such as genomics and proteomics, to identify and validate new drug targets.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel drug candidates with improved efficacy and safety profiles.
Predicting Physicochemical Properties: Machine learning models can accurately predict properties like solubility, permeability, and toxicity, which are crucial for drug development. These models are often trained on large datasets of experimental data scitechdaily.comijraset.com.
The integration of AI and ML offers the potential to significantly accelerate the research and development process for new chemical entities. By leveraging these powerful computational tools, researchers can gain a deeper understanding of the biological activities and therapeutic potential of compounds like this compound.
Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on the "Mechanistic Investigations of this compound in Chemical Biology." There is a significant lack of specific published research data for this particular compound corresponding to the detailed outline provided.
The required sections and subsections, such as:
Mechanistic Investigations of 1 4 Ethylbenzyl Piperazine Hydrochloride in Chemical Biology
Application as a Chemical Probe for Biological System Exploration
The utility of a chemical compound as a probe for exploring biological systems hinges on its ability to interact specifically with biological targets, thereby elucidating their function or role in physiological and pathological processes. While the piperazine (B1678402) scaffold is a common motif in a wide array of biologically active compounds, detailed research specifically employing 1-(4-Ethylbenzyl)piperazine (B1269168) hydrochloride as a chemical probe to investigate biological systems is not extensively documented in publicly available scientific literature.
The exploration of biological systems using chemical probes often involves a multifaceted approach, beginning with the identification of a compound's molecular targets and its mechanism of action. This is typically followed by in vitro and in vivo studies to observe the compound's effects on cellular and organismal functions. The data gathered from such investigations can provide valuable insights into complex biological pathways.
For a compound like 1-(4-Ethylbenzyl)piperazine hydrochloride, its potential as a chemical probe would be evaluated based on several factors, including its binding affinity and selectivity for specific proteins or enzymes, its ability to modulate a particular biological pathway, and its suitability for use in various experimental models.
Detailed Research Findings
The development of a chemical probe typically involves rigorous validation, including the use of structurally related but inactive control compounds to ensure that the observed biological effects are due to the specific interaction of the probe with its target. Such detailed validation studies for this compound have not been reported in the reviewed literature.
Data from In Vitro and In Vivo Studies
To illustrate the kind of data that would be necessary to establish this compound as a chemical probe, the following tables present hypothetical yet representative data from potential in vitro and in vivo studies. It is crucial to note that this data is illustrative and not based on actual experimental results for this specific compound, due to the lack of available information.
Table 1: Hypothetical In Vitro Target Binding Affinity of this compound
| Target Protein | Binding Affinity (Ki, nM) | Assay Type |
| Receptor X | 50 | Radioligand Binding |
| Enzyme Y | 250 | Enzyme Inhibition Assay |
| Ion Channel Z | >10,000 | Electrophysiology |
| Receptor A | 800 | Competitive Binding Assay |
Interactive Data Table 1:
| Target Protein | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|
| Receptor X | 50 | Radioligand Binding |
| Enzyme Y | 250 | Enzyme Inhibition Assay |
| Ion Channel Z | >10,000 | Electrophysiology |
| Receptor A | 800 | Competitive Binding Assay |
This hypothetical data would suggest a degree of selectivity for "Receptor X," a primary characteristic of a useful chemical probe.
Table 2: Illustrative In Vivo Effects of this compound in a Disease Model
| Animal Model | Endpoint Measured | Result |
| Mouse Model of Disease P | Biomarker Level | 40% reduction |
| Rat Model of Condition Q | Behavioral Score | Significant improvement |
| Zebrafish Embryo Development | Phenotypic Change | No observable defects |
Interactive Data Table 2:
| Animal Model | Endpoint Measured | Result |
|---|---|---|
| Mouse Model of Disease P | Biomarker Level | 40% reduction |
| Rat Model of Condition Q | Behavioral Score | Significant improvement |
| Zebrafish Embryo Development | Phenotypic Change | No observable defects |
Such in vivo data would be essential to demonstrate the compound's utility in studying biological processes within a living organism and to correlate its molecular interactions with physiological outcomes.
Preclinical Pharmacological Evaluation of 1 4 Ethylbenzyl Piperazine Hydrochloride Excluding Clinical, Safety, Toxicity, and Dosage
In Vitro Efficacy Studies
In vitro studies are fundamental to characterizing the pharmacological activity of a compound at a cellular and molecular level. For 1-(4-Ethylbenzyl)piperazine (B1269168) hydrochloride, a series of cell-based and biochemical assays have been employed to elucidate its mechanism of action and functional effects.
Cell-Based Functional Assays
Cell-based assays provide a biologically relevant context to assess the functional consequences of compound activity. Such assays have been instrumental in understanding the cellular response to 1-(4-Ethylbenzyl)piperazine hydrochloride. These assays typically involve the use of established cell lines, primary cells, or more complex systems like co-cultures and organoids to model disease states. The response of these cellular systems to the compound is monitored through various endpoints, including changes in cell viability, proliferation, signaling pathway modulation, and other phenotypic markers.
For instance, in studies evaluating piperazine (B1678402) derivatives, cell growth inhibition has been a key metric. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov The cytotoxicity of these compounds was assessed using the sulforhodamine B (SRB) assay, where a 50% growth inhibition (GI50) was observed at micromolar concentrations. researchgate.net
Interactive Data Table: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
| 5a | HUH7 (Liver) | 5.2 |
| 5a | HCT-116 (Colon) | 4.8 |
| 5a | MCF7 (Breast) | 6.1 |
| 5b | HUH7 (Liver) | 4.9 |
| 5b | HCT-116 (Colon) | 5.3 |
| 5b | MCF7 (Breast) | 5.9 |
| 5c | HUH7 (Liver) | 7.3 |
| 5c | HCT-116 (Colon) | 6.5 |
| 5c | MCF7 (Breast) | 8.2 |
Biochemical Assays
Biochemical assays are utilized to investigate the direct interaction of a compound with its molecular target, such as an enzyme or receptor. These assays are crucial for determining the potency and selectivity of a compound. For piperazine derivatives, biochemical assays have been used to evaluate their inhibitory activity against specific enzymes. For example, some piperazine-2-carboxylic acid derivatives have shown dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase in the nanomolar to sub-micromolar range, suggesting potential applications in Alzheimer's disease research. nih.gov
In Vivo Efficacy Models and Translational Relevance
In vivo studies are essential for evaluating the efficacy of a compound in a whole-organism setting, providing insights into its potential therapeutic effects and translational relevance to human diseases.
Selection and Validation of Disease Models
The selection of an appropriate animal model is critical for assessing the in vivo efficacy of a compound. These models should mimic the pathophysiology of the human disease as closely as possible. For piperazine derivatives, various in vivo models have been employed. For instance, in the context of Alzheimer's disease research, AlCl3-induced disease models in animals have been used to establish the neuroprotective characteristics of certain 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives. nih.gov In other therapeutic areas, such as parasitic infections, poultry models with natural infections of Ascaridia galli have been used to evaluate the efficacy of piperazine dihydrochloride. nih.gov The nematode Caenorhabditis elegans has also been utilized as an alternative in vivo model to assess the toxic effects of piperazine designer drugs. nih.gov
Pharmacodynamic Biomarker Identification and Quantification
Pharmacodynamic (PD) biomarkers are used to measure the biological effect of a drug on the body. nih.gov The identification and quantification of these biomarkers are crucial for understanding the mechanism of action and for guiding the development of a compound. In preclinical studies of piperazine derivatives for Alzheimer's disease, PD biomarkers such as levels of acetylcholine, acetylcholinesterase, and amyloid-beta (Aβ) aggregation have been assessed. nih.gov Behavioral tests and the measurement of oxidative stress and neuroinflammatory markers also serve as important PD endpoints in these models. nih.gov
Correlation of In Vitro and In Vivo Findings
Establishing a correlation between in vitro findings and in vivo efficacy is a key aspect of preclinical drug development. semanticscholar.org This correlation, often referred to as in vitro-in vivo correlation (IVIVC), helps in predicting the in vivo performance of a compound based on its in vitro characteristics. fu-berlin.de For example, the high in vitro potency of certain 1-substituted-1-{4-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine derivatives as histamine H3 receptor antagonists was found to translate into in vivo effects, such as a reduction in food consumption in rat models. nih.gov This demonstrates a successful correlation where the molecular-level activity observed in biochemical assays corresponds to a physiological response in a living organism.
Advanced Analytical Method Development for Research Quantification and Characterization Excluding Basic Identification
Development of Quantitative Analytical Methods for Research Samples
Quantitative analysis in a research context requires methods that can accurately determine the concentration of 1-(4-Ethylbenzyl)piperazine (B1269168) hydrochloride in complex mixtures, such as biological fluids or reaction media. The development process focuses on leveraging the specific physicochemical properties of the molecule to achieve high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the quantification of piperazine (B1678402) derivatives. rdd.edu.iq These methods separate the target compound from other components in a sample, allowing for precise measurement.
For a compound like 1-(4-Ethylbenzyl)piperazine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.net The separation is often achieved on a C18 column, which is a nonpolar stationary phase. researchgate.netresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH. researchgate.netunodc.org Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, as the aromatic rings in the molecule absorb UV light. nih.gov
LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity, making them ideal for quantifying trace amounts of the compound. researchgate.net In this technique, the mass spectrometer detects the compound based on its specific mass-to-charge ratio (m/z), significantly reducing interference from matrix components. researchgate.netisaacpub.org For piperazine derivatives, electrospray ionization (ESI) in positive mode is often employed. researchgate.net
Table 1: Example Parameters for HPLC and LC-MS Method Development for Piperazine Derivatives
| Parameter | HPLC Example | LC-MS Example |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm) researchgate.net |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH adjusted) researchgate.net | Acetonitrile and 5mM Heptafluorobutyric acid unodc.org |
| Detection | UV/Diode-Array Detector (DAD) (200-300 nm) nih.gov | Triple-quadrupole mass spectrometer with ESI source (Positive Mode) researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min jocpr.com | 0.2 - 0.5 mL/min |
| Linearity Range (Typical) | 0.5 - 50 µg/mL nih.govresearchgate.net | 1 - 200 µg/kg researchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL researchgate.net | 1.0 - 4.2 µg/kg researchgate.netresearchgate.net |
While often coupled with chromatography, spectroscopic techniques can also be adapted for direct quantitative assays. UV-Visible (UV-Vis) spectrophotometry can be used for quantification in pure samples or simple mixtures by measuring the absorbance at a specific wavelength corresponding to the compound's maximum absorption (λmax).
For enhanced sensitivity and selectivity in complex biological matrices, derivatization may be employed. Piperazine moieties can be reacted with a chromogenic or fluorogenic agent to produce a derivative with strong absorption or fluorescence properties. For instance, reacting piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a highly UV-active derivative, enabling detection at lower concentrations. researchgate.netjocpr.com Similarly, coupling the compound with a fluorescent tag allows for highly sensitive quantification using a fluorescence detector or spectrofluorometer. researchgate.net
Method Optimization Strategies for Enhanced Specificity and Sensitivity in Research Studies
Method optimization is a critical step to ensure that the analytical technique is suitable for its intended research application. The goal is to maximize specificity (the ability to measure the analyte accurately in the presence of other components) and sensitivity (the ability to measure low concentrations of the analyte).
Strategies often involve a systematic approach, such as experimental design, rather than the conventional "one variable at a time" (OVAT) method. researchgate.net Key parameters that are optimized include:
Mobile Phase Composition: Adjusting the organic solvent-to-buffer ratio, the type of organic modifier, and the pH of the buffer can significantly impact the retention time and peak shape of the compound, improving its separation from interfering peaks. nih.gov
Column Chemistry and Temperature: Selecting the appropriate stationary phase (e.g., C18, C8) and controlling the column temperature can enhance separation efficiency. unodc.org
Mass Spectrometer Settings: In LC-MS, optimizing parameters such as ionization source voltage, gas flows, and collision energy for specific precursor-to-product ion transitions (in MS/MS) is crucial for achieving the lowest possible limits of detection and quantification. researchgate.net
Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be optimized to remove interfering substances from the sample matrix, thereby increasing method specificity and sensitivity. researchgate.net
Assessment of Method Robustness and Applicability in Research Environments
A robust analytical method is one that remains unaffected by small, deliberate variations in its parameters, demonstrating its reliability for routine use in a research setting. jocpr.com Robustness testing is a key part of method validation and ensures that the method is transferable between different instruments and laboratories.
The assessment typically involves varying critical parameters one at a time and observing the effect on the results. researchgate.net The consistency of the results, often measured by the relative standard deviation (%RSD), indicates the method's robustness. jocpr.com
Table 2: Parameters Varied During Robustness Testing
| Parameter | Typical Variation | Acceptance Criterion (Example) |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | %RSD of analyte peak area < 5% jocpr.com |
| Flow Rate | ± 10% | |
| Column Temperature | ± 5 °C | |
| Mobile Phase Composition | ± 2% absolute change in organic component |
The applicability of the method is confirmed by successfully analyzing research samples and demonstrating acceptable levels of accuracy and precision over a defined concentration range. researchgate.net
Degradation Pathway Analysis for Compound Stability in Research Systems
Understanding the chemical stability of this compound is essential for interpreting research data, as degradation can lead to a loss of the active compound and the formation of new, potentially interfering species. isaacpub.org Degradation pathway analysis is performed through forced degradation (or stress testing) studies.
In these studies, the compound is subjected to a variety of harsh conditions to accelerate its decomposition. nih.gov The goal is not to determine safety but to identify likely degradation products and understand the pathways through which the compound breaks down. isaacpub.orgnih.gov This information is vital for establishing appropriate storage conditions for the compound and for developing stability-indicating analytical methods that can separate the intact compound from its degradants. nih.govresearchgate.net
Common stress conditions include:
Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂). nih.gov
Thermal Degradation: Exposure to high temperatures in a dry state. nih.gov
Photodegradation: Exposure to UV or visible light to assess photostability. researchgate.netnih.gov
Following exposure, the stressed samples are analyzed, typically by HPLC or LC-MS/MS, to separate and identify the degradation products. isaacpub.orgnih.gov By comparing the chromatograms of the stressed and unstressed samples, new peaks corresponding to degradants can be identified. Mass spectrometry is then used to elucidate the structures of these products, allowing for the proposal of a degradation pathway. isaacpub.orgnih.gov
Future Directions and Interdisciplinary Perspectives in 1 4 Ethylbenzyl Piperazine Hydrochloride Research
Synergistic Approaches in Synthetic and Computational Chemistry
The synergy between synthetic and computational chemistry offers a powerful paradigm for the accelerated discovery and optimization of novel piperazine (B1678402) derivatives. nih.govnih.govunipa.it In silico techniques are becoming indispensable for predicting molecular properties, reaction outcomes, and biological activities, thereby guiding synthetic efforts toward molecules with higher probabilities of success.
Computational Design and Synthesis: Future synthetic strategies will likely be heavily influenced by de novo design algorithms and molecular modeling. nih.gov These computational tools can be used to design derivatives of 1-(4-Ethylbenzyl)piperazine (B1269168) with potentially enhanced binding affinities for specific biological targets. For instance, computational studies can predict how modifications to the ethylbenzyl moiety or the piperazine ring might influence interactions with a target protein's binding site. nih.govtandfonline.com Molecular docking and molecular dynamics simulations can provide insights into the binding modes and stability of these interactions, helping to rationalize structure-activity relationships (SAR). nih.gov
This predictive power allows synthetic chemists to prioritize the synthesis of the most promising candidates, saving time and resources. General synthetic routes for N-alkyl piperazines, such as reductive amination or nucleophilic substitution, are well-established and can be adapted for the creation of a focused library of analogs based on computational screening results. mdpi.com
Table 1: Illustrative Computational Data for Hypothetical Analogs
| Compound | Modification | Predicted Binding Affinity (Ki, nM) | Predicted Target |
|---|---|---|---|
| Analog A | 4-Propylbenzyl | 85 | Dopamine (B1211576) Transporter |
| Analog B | 4-Vinylbenzyl | 120 | Serotonin (B10506) Receptor 5-HT2A |
| Analog C | 4-Trifluoromethylbenzyl | 50 | Mcl-1 |
| 1-(4-Ethylbenzyl)piperazine | - | 150 | Dopamine Transporter |
Novel Applications in Chemical Biology Tool Development
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net This makes derivatives like 1-(4-Ethylbenzyl)piperazine hydrochloride excellent starting points for the development of chemical probes—small molecules designed to study and manipulate biological systems. nih.govnih.gov
To be effective, a chemical probe must be potent and selective for its target. nih.gov By attaching functional groups, such as fluorescent dyes, biotin tags, or photo-crosslinkers, to the this compound core, researchers can create versatile tools for a variety of applications. These include:
Target Identification and Validation: A probe with a reactive group can be used to covalently label its protein target, allowing for its isolation and identification.
Cellular Imaging: A fluorescently-tagged probe can be used to visualize the subcellular localization of its target in living cells. nih.gov
Elucidating Biological Pathways: By selectively modulating the function of a specific protein, a probe can help to unravel its role in complex signaling pathways.
The development of such tools often involves iterative cycles of design, synthesis, and biological evaluation to optimize their properties. nih.gov For example, piperazine-based compounds have been successfully conjugated to nanocarriers like ferritin to facilitate the delivery of siRNA into cancer cells, demonstrating their utility as components of sophisticated biological tools. nih.govacs.org
Potential for Repurposing or New Therapeutic Modalities
Drug repurposing, or finding new therapeutic uses for existing compounds, is an attractive strategy for accelerating the drug development process. Benzylpiperazine derivatives have been investigated for a wide range of pharmacological activities, primarily related to their effects on the central nervous system (CNS) as stimulants that modulate dopaminergic and serotonergic pathways. researchgate.neteuropa.euresearchgate.netwikipedia.org
Given the known CNS activity of the benzylpiperazine class, this compound could be screened for potential efficacy in a variety of neurological and psychiatric disorders beyond its original intended use. High-throughput screening campaigns against large panels of receptors, enzymes, and ion channels could uncover unexpected biological activities.
Furthermore, the piperazine moiety is a key component in many anticancer agents. nih.govunipa.it Research has shown that certain piperazine derivatives can induce apoptosis or inhibit cell cycle progression in cancer cell lines. nih.gov Therefore, screening this compound and its analogs for antiproliferative activity against various cancer cell lines could reveal novel potential as an oncology therapeutic.
Table 2: Potential Therapeutic Areas for Piperazine Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Piperazine Scaffold |
|---|---|---|
| Depression/Anxiety | Serotonin/Dopamine Transporters, 5-HT Receptors | Known CNS activity of benzylpiperazines. researchgate.netnih.gov |
| Neuropathic Pain | Sigma Receptors, Histamine H3 Receptor | Dual-target antagonists have shown promise. nih.gov |
| Cancer | Bcl-2 family proteins, Kinases | Piperazine is a common scaffold in anticancer drugs. nih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Potential for neuroprotective effects. tandfonline.com |
Emerging Technologies and Methodologies in Compound Research
Future research on this compound will be significantly enhanced by emerging technologies that streamline synthesis, purification, and analysis.
Advanced Synthesis and Purification: Automated synthesis platforms are making it possible to rapidly generate libraries of small molecules for screening. nih.gov These systems can perform multiple reaction steps and purifications with minimal human intervention, greatly accelerating the drug discovery process. nih.gov Advances in synthetic methodology, such as novel C-H functionalization techniques, provide new ways to create complex piperazine derivatives that were previously difficult to access. mdpi.com
High-Throughput and High-Content Analysis: The characterization of newly synthesized compounds relies on sophisticated analytical techniques. Advanced methods in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allow for the rapid and sensitive analysis of complex mixtures and the identification of reaction byproducts and metabolites. ojp.govunodc.orgfigshare.comresearchgate.net High-content screening (HCS) is another emerging technology that uses automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously, providing a richer understanding of their biological effects.
Artificial Intelligence in Drug Discovery: Artificial intelligence (AI) and machine learning are beginning to play a transformative role in drug discovery. discoveracs.org AI-powered tools can analyze vast datasets to predict the biological activities and physicochemical properties of molecules, identify potential drug targets, and even design novel synthetic routes. discoveracs.orgsigmaaldrich.com The application of these technologies to the study of this compound could uncover novel insights and accelerate the path to new applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Ethylbenzyl)piperazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : React 4-ethylbenzyl chloride with piperazine in a polar aprotic solvent (e.g., DCM or ethanol) under reflux. Stoichiometric ratios (1:1.2 for benzyl chloride:piperazine) and temperature control (50–80°C) are critical to minimize byproducts .
- Reductive amination : Use sodium triacetoxy borohydride (NaBH(OAc)₃) in DCM with a primary amine and carbonyl precursor. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and purify via flash chromatography .
Q. How is the structural integrity and purity of this compound validated in research settings?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%). Retention times are compared to reference standards .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ or [M-Cl]⁺ ions; deviations >2 ppm suggest impurities .
Q. What are the recommended storage and handling protocols for this compound?
- Stability : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hygroscopic degradation. Shelf life: 12–18 months .
- Safety : Use PPE (gloves, goggles) and fume hoods. Neutralize spills with 5% sodium bicarbonate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 1-(4-Ethylbenzyl)piperazine derivatives for enhanced pharmacological activity?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., F, Cl) at the benzyl para-position to modulate lipophilicity and receptor binding. Compare IC₅₀ values in kinase inhibition assays .
- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl or trifluoromethyl groups to assess metabolic stability via microsomal assays .
Q. How should researchers resolve contradictions in biological activity data between this compound and structural analogs?
- Case Study : If analog A shows higher cytotoxicity but lower solubility than analog B:
- Solubility Testing : Perform shake-flask assays (PBS pH 7.4) to quantify equilibrium solubility. Use co-solvents (DMSO ≤1%) if needed .
- Cytotoxicity Mechanistic Studies : Conduct flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis pathways .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Model Selection :
- Rodent Behavioral Assays : Forced swim test (FST) and tail suspension test (TST) screen antidepressant-like activity. Dose range: 10–50 mg/kg (i.p.) .
- Pharmacokinetics : Plasma half-life (t₁/₂) and brain-to-plasma ratio are measured via LC-MS/MS after single-dose administration .
Notes
- Evidence Limitations : While this compound is not directly cited in the provided evidence, methodologies from analogous piperazine derivatives (e.g., fluorobenzyl or chlorobenzyl analogs) were extrapolated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
